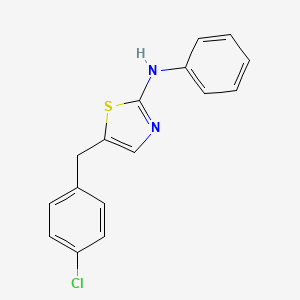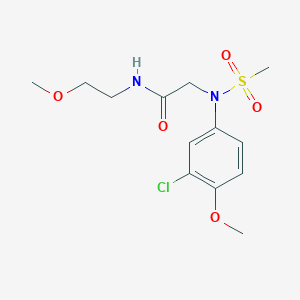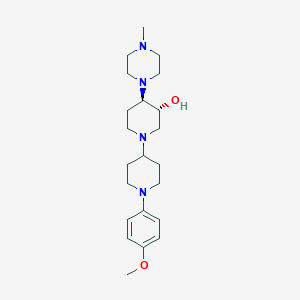![molecular formula C14H15NO4 B5228115 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5228115.png)
1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione, also known as methylene blue, is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic aromatic chemical compound that has been used as a redox indicator, a dye, and a medication for various medical conditions. The purpose of
作用機序
The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione blue involves its ability to act as a redox agent. It is able to donate electrons to oxidized molecules and accept electrons from reduced molecules. This ability allows it to act as an electron carrier in the electron transport chain, which is involved in the production of ATP in the mitochondria.
Biochemical and Physiological Effects
Methylene blue has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the electron transport chain, which leads to an increase in ATP production. It has also been shown to increase the production of nitric oxide, which is involved in vasodilation and the regulation of blood pressure.
実験室実験の利点と制限
Methylene blue has several advantages and limitations for lab experiments. Its ability to act as a redox agent makes it useful in studies involving the electron transport chain and ATP production. It is also relatively inexpensive and widely available. However, its use can be limited by its potential toxicity and the need for careful dosing.
将来の方向性
There are several future directions for the use of 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione blue in scientific research. It has been suggested that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. It may also have potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it may have potential as a diagnostic tool for various medical conditions, including cancer and Alzheimer's disease.
Conclusion
In conclusion, 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione blue is a synthetic compound that has been used in various scientific research applications. Its ability to act as a redox agent makes it useful in studies involving the electron transport chain and ATP production. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione blue involves the reaction of N,N-dimethylaniline with sodium nitrite to form N,N-dimethylnitrosamine. This is then reacted with zinc chloride to form the intermediate compound, which is then reacted with 2,3-dihydro-1,4-benzodioxin-2-ylmagnesium bromide to form 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione blue.
科学的研究の応用
Methylene blue has been used in various scientific research applications, including as a redox indicator, a dye, and a medication for various medical conditions. It has been used in the treatment of methemoglobinemia, a condition in which the blood is unable to transport oxygen due to the presence of methemoglobin. It has also been used in the treatment of malaria and as a diagnostic tool for Alzheimer's disease.
特性
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9(15-13(16)6-7-14(15)17)12-8-18-10-4-2-3-5-11(10)19-12/h2-5,9,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIHVJMIDLYLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)
![3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5228040.png)




![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5228085.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5228091.png)

![6-[(2-anilino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(5-methyl-2-furyl)-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5228122.png)

![2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5228128.png)
![1-(2-hydroxy-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,11,11a,11b,12-octadecahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B5228131.png)
![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5228136.png)